![molecular formula C17H11BrCl2N2O2 B2913200 (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide CAS No. 359430-96-9](/img/structure/B2913200.png)
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
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Overview
Description
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide, also known as BRD-73954, is a chemical compound with potential therapeutic applications. It belongs to the class of enamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and neurodegeneration. It has been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer cell proliferation and inflammation. (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide also inhibits the activity of GSK3β, a kinase that is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide exhibits various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokines, and neuroprotection. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide has been shown to have neuroprotective effects in neurodegenerative diseases by inhibiting the activity of GSK3β.
Advantages and Limitations for Lab Experiments
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide has several advantages for lab experiments such as its high potency and selectivity towards its target proteins. It also exhibits good pharmacokinetic properties such as good oral bioavailability and low toxicity. However, its limitations include its high cost and the lack of long-term safety data.
Future Directions
There are several future directions for the study of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide. One potential area of research is the development of more potent and selective analogs of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the identification of new targets for (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide and the elucidation of its mechanism of action. Furthermore, the long-term safety and efficacy of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide need to be studied in preclinical and clinical trials before it can be used as a therapeutic agent.
Synthesis Methods
The synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide involves a multi-step process that includes the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to yield 3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with 2,5-dichlorobenzamide in the presence of potassium carbonate and DMF to yield the final product, (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide.
Scientific Research Applications
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O2/c1-24-16-5-2-10(7-13(16)18)6-11(9-21)17(23)22-15-8-12(19)3-4-14(15)20/h2-8H,1H3,(H,22,23)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSVFKVLLBOEOB-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide |
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